molecular formula C12H26Cl2N2 B3043560 1-Cycloheptyl-piperidin-4-ylamine dihydrochloride CAS No. 886508-40-3

1-Cycloheptyl-piperidin-4-ylamine dihydrochloride

Cat. No. B3043560
CAS RN: 886508-40-3
M. Wt: 269.25 g/mol
InChI Key: ZZXCMTBMXDTPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cycloheptyl-piperidin-4-ylamine dihydrochloride is a chemical compound with the molecular formula C12H26Cl2N2. It has a molecular weight of 269.25 g/mol . This product is intended for research use only and is not suitable for human or veterinary use.


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as organic building blocks and have many biological activities . The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives .


Molecular Structure Analysis

The molecular structure of 1-Cycloheptyl-piperidin-4-ylamine dihydrochloride can be found in various databases such as PubChem . The compound has a cycloheptyl group attached to a piperidin-4-ylamine, forming a complex structure.


Chemical Reactions Analysis

Piperidones have been synthesized using various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt . These piperidones possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, antiviral, etc. properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cycloheptyl-piperidin-4-ylamine dihydrochloride can be found in databases like PubChem . It has a molecular weight of 269.25 g/mol .

Scientific Research Applications

Antitumor Activity and Farnesyl Protein Transferase Inhibition

The compound has been incorporated into molecular structures designed to enhance antitumor activity. Specifically, it has been used in the synthesis of molecules with potential as antitumor agents and farnesyl protein transferase inhibitors. These molecules have shown promising activity in inhibiting tumor growth in vitro across various cell lines, though their potency is generally less than that of adriamycin. However, they exhibit potent Farnesyl Protein Transferase (FPT) inhibitory activity, marking their significance in cancer treatment research (Gatne, Viswanathan, Ambre, & Juvekar, 2010).

Receptor Binding Affinities

The structural analogues of the compound have been investigated for their receptor binding affinities, especially concerning cannabinoid receptors. These analogues demonstrate high selectivity and potency, showing promise in pharmacological profiles. This includes the potential to affect intestinal propulsion and antagonize the effects induced by CB1 receptor agonists (Murineddu et al., 2005).

Synthesis of Nociceptin Antagonists

An efficient and practical asymmetric synthesis involving the compound has been developed, serving as a useful intermediate in the synthesis of nociceptin antagonists. This application is significant in the development of treatments for pain management and other nociception-related medical conditions (Jona et al., 2009).

Crystal Structure Studies and Molecular Modeling

The compound has been used in the synthesis and crystal structure determination of novel bioactive heterocycles. Understanding the crystal structure of these molecules is crucial for structural characterization, molecular modeling, and biological studies. These studies are foundational in drug design and the development of new therapeutic agents (Thimmegowda et al., 2009).

Antimicrobial Activity

Derivatives of the compound have been synthesized and characterized for their antimicrobial activity against various pathogens, especially those affecting plants like tomato. The nature of substitutions on the molecular structure influences their antibacterial activity, providing insights for the development of more effective antimicrobial agents (Vinaya et al., 2009).

Cytotoxicity Evaluation

The compound has been used in synthesizing derivatives that were evaluated for their cytotoxicity against various cancer cell lines. These studies contribute to understanding the potential therapeutic applications of these molecules in treating cancer (Kucukoglu et al., 2014).

properties

IUPAC Name

1-cycloheptylpiperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c13-11-7-9-14(10-8-11)12-5-3-1-2-4-6-12;;/h11-12H,1-10,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXCMTBMXDTPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cycloheptyl-piperidin-4-ylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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